molecular formula C36H40N4O6 B13411528 2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13411528
M. Wt: 624.7 g/mol
InChI Key: AVRBRSZWGDAZOQ-UHFFFAOYSA-N
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Description

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ethyl ester is a complex organic compound known for its pharmacological properties. This compound belongs to the class of dihydropyridines, which are widely recognized for their role as calcium channel blockers. These compounds are often used in the treatment of cardiovascular diseases, particularly hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ethyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ethyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by blocking L-type calcium channels. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ethyl ester is unique due to its specific structural features, such as the presence of a piperazine ring and a diphenylmethyl group. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C36H40N4O6

Molecular Weight

624.7 g/mol

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H40N4O6/c1-4-45-35(41)31-25(2)37-26(3)32(33(31)29-16-11-17-30(24-29)40(43)44)36(42)46-23-22-38-18-20-39(21-19-38)34(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-17,24,33-34,37H,4,18-23H2,1-3H3

InChI Key

AVRBRSZWGDAZOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C

Origin of Product

United States

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